molecular formula C19H11FN4O4 B3071554 1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011398-41-6

1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3071554
CAS RN: 1011398-41-6
M. Wt: 378.3 g/mol
InChI Key: YHZWQOBWGRVDBV-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyridine derivative with fluorophenyl and nitrophenyl substituents. Pyrazolopyridines are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolopyridine core, followed by the introduction of the fluorophenyl and nitrophenyl groups. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitro and fluoro groups, which could activate the phenyl rings towards electrophilic aromatic substitution. The pyrazolopyridine core might also undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro and fluoro groups might increase its polarity, potentially affecting its solubility and stability .

Scientific Research Applications

Molecular Synthesis and Labeling

1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its analogs are explored in the synthesis of various bioactive compounds. In particular, compounds labeled with carbon-13, carbon-14, and tritium are potent CC chemokine receptor 1 (CCR1) antagonists, which are considered for the treatment of rheumatoid arthritis. The detailed syntheses of these labeled compounds underscore their potential in medicinal chemistry (Latli et al., 2018).

Heterocyclic Chemistry and Antibacterial Applications

The compound is involved in the synthesis of heterocyclic compounds, highlighting its role in developing molecules with potential antibacterial properties. For instance, various derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities. Some of these derivatives have been found to exhibit significant antibacterial effects, underlining the compound's utility in the realm of antimicrobial research (Maqbool et al., 2014).

Material Science and Structural Analysis

In the field of material science, 1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is an intermediate in the synthesis of intricate molecular structures. Studies involving X-ray powder diffraction data for compounds synthesized from it, reveal detailed insights into their structural properties, paving the way for understanding the material characteristics and potential applications in various fields, including pharmaceuticals (Wang et al., 2017).

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken while handling it, as with any chemical. It’s always important to use appropriate personal protective equipment and follow safe laboratory practices .

Future Directions

The study of pyrazolopyridine derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future work could explore the biological activity of this compound, or use it as a starting point for the synthesis of new derivatives .

properties

IUPAC Name

1-(2-fluorophenyl)-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN4O4/c20-15-6-1-2-7-17(15)23-18-14(10-21-23)13(19(25)26)9-16(22-18)11-4-3-5-12(8-11)24(27)28/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZWQOBWGRVDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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